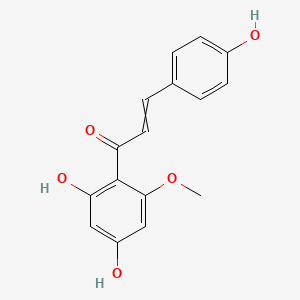

1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Description

1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (CAS: 18956-16-6) is a chalcone derivative characterized by a 2,4-dihydroxy-6-methoxy substitution on Ring A and a 4-hydroxyphenyl group on Ring B . Its molecular formula is C₁₆H₁₄O₅, with structural features that influence its physicochemical and biological properties. Chalcones are known for diverse bioactivities, including antioxidant, anti-inflammatory, and enzyme-modulating effects. The unique substitution pattern of this compound distinguishes it from other chalcones, warranting detailed comparative analysis.

Properties

IUPAC Name |

1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGUBYRKZATRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285390 | |

| Record name | 2′,4′,4-Trihydroxy-6′-methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56121-43-8 | |

| Record name | 2′,4′,4-Trihydroxy-6′-methoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56121-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′,4′,4-Trihydroxy-6′-methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen-Schmidt Condensation: Traditional Synthesis Pathway

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing helichrysetin. This reaction involves the base-catalyzed coupling of 2,4-dihydroxy-6-methoxyacetophenone with 4-hydroxybenzaldehyde. The mechanism proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated ketone.

Standard Reaction Conditions

Typical protocols utilize sodium hydroxide (NaOH) or potassium hydroxide (KOH) as bases in ethanol or methanol solvents. Aiwonegbe and Iyasele (2024) systematically evaluated these variables, demonstrating that methanol with NaOH under ice-cooling (0–5°C) yields the highest purity and efficiency (96.15% yield). By contrast, room-temperature reactions in ethanol with NaOH achieved only 62.24% yield, highlighting the critical role of temperature control in minimizing side reactions such as Cannizzaro disproportionation.

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly impacts reaction kinetics and product stability. Methanol’s higher polarity enhances base solubility, facilitating enolate formation, while its lower boiling point simplifies reflux setups. Comparative studies reveal the following yield trends:

| Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Methanol | NaOH | 0–5°C | 96.15 |

| Ethanol | NaOH | 0–5°C | 88.60 |

| Methanol | KOH | 0–5°C | 98.26 |

| Ethanol | KOH | 25°C | 52.90 |

Stepwise Synthesis Protocol

- Reactant Preparation : 2,4-Dihydroxy-6-methoxyacetophenone (1.0 equiv) and 4-hydroxybenzaldehyde (1.2 equiv) are dissolved in methanol.

- Base Addition : Aqueous NaOH (40% w/v) is added dropwise under vigorous stirring.

- Reaction Execution : The mixture is stirred at 0–5°C for 4–6 hours, with progress monitored via thin-layer chromatography (TLC).

- Workup : The precipitate is filtered, washed with cold methanol, and recrystallized from ethanol to obtain pure helichrysetin.

Sonochemical Synthesis Using Iron Oxide Nanoparticles

Recent advancements have introduced Fe₃O₄ nanoparticles (FeONPs) as heterogeneous catalysts for chalcone synthesis. This method eliminates the need for strong bases and reduces reaction times to 30–60 minutes.

Mechanism and Advantages

FeONPs promote aldol condensation via surface Lewis acid sites, enhancing electrophilicity of the carbonyl group. Key benefits include:

Experimental Parameters

A representative procedure involves:

- Catalyst Activation : FeONPs (5 mol%) are dispersed in ethanol via sonication.

- Reactant Mixing : 2,4-Dihydroxy-6-methoxyacetophenone and 4-hydroxybenzaldehyde (1:1.1 ratio) are added.

- Sonication : The mixture is sonicated at 40 kHz for 30 minutes.

- Isolation : The catalyst is magnetically separated, and the product is recrystallized.

Yields under these conditions range from 85–92%, with purity confirmed via $$ ^1H $$-NMR ($$ \delta $$ 7.86 ppm, d, Ar–H) and HRMS ($$ m/z $$ 285.0766 [M–H]⁻).

Comparative Analysis of Methodologies

Yield and Purity Metrics

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Claisen-Schmidt (NaOH/methanol) | 96.15 | 99.2 | 4–6 hours |

| Sonochemical (FeONPs) | 92.00 | 98.5 | 30 minutes |

Chemical Reactions Analysis

Types of Reactions: Helichrysetin undergoes various chemical reactions, including:

Oxidation: Helichrysetin can be oxidized to form corresponding quinones.

Reduction: Reduction of helichrysetin can yield dihydrochalcones.

Substitution: Substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products:

Oxidation: Quinones.

Reduction: Dihydrochalcones.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

Helichrysetin exerts its effects through multiple molecular pathways:

Anti-Cancer Activity: Induces apoptosis in cancer cells by causing DNA damage, cell cycle arrest, and mitochondrial-mediated apoptosis.

Anti-Oxidative Activity: Increases the expression of oxidative stress-related proteins, thereby enhancing the cellular defense against oxidative damage.

Anti-HIV Activity: Inhibits HIV-1 protease, preventing the maturation of the virus.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Structural Variations and Molecular Properties

The following table summarizes key structural and functional differences between the target compound and selected analogs:

Key Observations :

- This may influence membrane permeability and bioavailability.

- Hydroxyl Group Density : The trihydroxy analog (Ev1) exhibits higher solubility due to increased polarity but may face stability challenges under oxidative conditions .

- Amino vs. Hydroxy Groups: Amino-substituted chalcones (Ev5) demonstrate superior radical scavenging compared to hydroxylated analogs, attributed to electron-donating effects .

Antioxidant Activity

- Target Compound: Limited direct data, but structural analogs suggest that the 2,4-dihydroxy groups on Ring A contribute to hydrogen atom transfer (HAT) mechanisms, while the 6-methoxy group may stabilize radicals via resonance .

- Isoliquiritigenin : Shows potent antioxidant activity via SIRT1 activation, a pathway linked to cellular stress resistance .

- Compound 1 (Ev4) : Exhibits dose-dependent antioxidant effects in H₂O₂-exposed PC12 cells, with methoxy groups enhancing electron delocalization .

Anti-inflammatory Activity

- Compound 1 (Ev4) : Reduces pro-inflammatory cytokines (e.g., TNF-α) through NF-κB pathway inhibition . The target compound’s 4-hydroxyphenyl group may similarly modulate inflammatory mediators.

Enzyme Modulation

Physicochemical and Quantum Chemical Properties

- Quantum Descriptors : The trihydroxy analog (Ev1) has a lower energy gap (-8.171 eV vs. -8.723 eV for a methoxy analog), indicating higher reactivity . The target compound’s descriptors remain unstudied but could be inferred to lie between these values.

- Hydrogen Bonding : The 2,4-dihydroxy groups in the target compound facilitate strong hydrogen bonds (e.g., with Ser 278 in XIAP binding pockets), as seen in similar chalcones .

Biological Activity

1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, commonly known as Helichrysetin (CAS No. 62014-87-3), is a naturally occurring flavonoid compound. It has garnered attention in recent years due to its diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of Helichrysetin, supported by data tables and relevant case studies.

Chemical Structure and Properties

Helichrysetin has the molecular formula and a molecular weight of 286.28 g/mol. Its structure features multiple hydroxyl groups, which are crucial for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| CAS Number | 62014-87-3 |

| InChI Key | OWGUBYRKZATRIT-QPJJXVBHSA-N |

Antibacterial Activity

Helichrysetin exhibits significant antibacterial properties against various bacterial strains. Research indicates that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

Studies have shown that the MIC of Helichrysetin against common pathogens such as Staphylococcus aureus and Escherichia coli ranges from 0.39 to 6.25 μg/mL, depending on the structural modifications of related chalcone derivatives .

Anticancer Activity

Helichrysetin has been investigated for its potential anticancer effects. It demonstrates cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and leukemia cells.

- Cell Cycle Arrest : Helichrysetin induces cell cycle arrest at various phases. For instance, it has been reported to cause G1 phase arrest in human cancer cells by downregulating cyclin D1 and CDK4 .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through intrinsic pathways, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antioxidant Activity

Helichrysetin exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. The compound scavenges free radicals effectively, thereby reducing cellular damage.

Case Studies

- Study on Anticancer Effects : In a study involving HeLa cells, treatment with Helichrysetin resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 50 μM .

- Antibacterial Efficacy : A comparative study assessed the antibacterial activity of Helichrysetin against various strains of bacteria. The results indicated that modifications to the hydroxyl groups significantly affected the MIC values, highlighting the importance of chemical structure in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.